molecular formula C8H6ClNO4 B13557225 6-Chloro-3-methyl-2-nitrobenzoicacid

6-Chloro-3-methyl-2-nitrobenzoicacid

Cat. No.: B13557225
M. Wt: 215.59 g/mol
InChI Key: JLGQDJVNHWLGBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-2-nitrobenzoic acid typically involves the nitration of 6-chloro-3-methylbenzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Nitration: 6-Chloro-3-methylbenzoic acid is treated with a nitrating mixture (HNO3/H2SO4) to introduce the nitro group at the 2nd position.

    Purification: The reaction mixture is then neutralized, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-3-methyl-2-nitrobenzoic acid may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for temperature and pH control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Palladium on carbon, sulfuric acid.

Major Products Formed

    Reduction: 6-Chloro-3-methyl-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 6-chloro-3-methyl-2-nitrobenzoate.

Scientific Research Applications

6-Chloro-3-methyl-2-nitrobenzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-2-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. For example, when used as an enzyme inhibitor, the compound may interact with the active site of the enzyme, blocking its activity. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-nitrobenzoic acid: Lacks the methyl group at the 3rd position.

    3-Methyl-2-nitrobenzoic acid: Lacks the chlorine atom at the 6th position.

    2-Nitrobenzoic acid: Lacks both the chlorine and methyl groups.

Uniqueness

6-Chloro-3-methyl-2-nitrobenzoic acid is unique due to the presence of all three substituents (chlorine, methyl, and nitro groups) on the benzene ring. This unique combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

6-chloro-3-methyl-2-nitrobenzoic acid

InChI

InChI=1S/C8H6ClNO4/c1-4-2-3-5(9)6(8(11)12)7(4)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

JLGQDJVNHWLGBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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